Oxoamide

Beschreibung

Structure

3D Structure

Eigenschaften

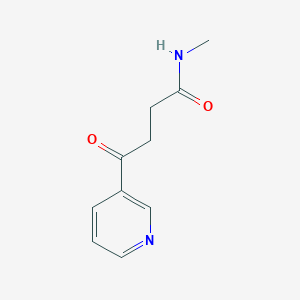

IUPAC Name |

N-methyl-4-oxo-4-pyridin-3-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-10(14)5-4-9(13)8-3-2-6-12-7-8/h2-3,6-7H,4-5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOSCPWOYYLIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862385 | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

713-05-3 | |

| Record name | N-Methyl-γ-oxo-3-pyridinebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=713-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BA-2702 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL86R2ULD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Oxoamides and Their Derivatives

Classical Approaches in Oxoamide Synthesis

Traditional methods for synthesizing oxoamides often rely on the transformation of readily available starting materials through oxidation or hydrolysis. These foundational methods, while sometimes lacking the efficiency and selectivity of contemporary strategies, remain valuable for their simplicity and applicability to certain substrates.

Oxidation of α-hydroxy amides presents a direct route to α-ketoamides. This transformation typically involves the use of common oxidizing agents to convert the secondary alcohol to a ketone. While a variety of oxidants can be employed, the choice of reagent is crucial to avoid over-oxidation or side reactions involving the amide group.

Another classical approach involves the oxidation of β-ketoamides. For instance, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) allows for the direct oxidation of β-ketoamides to yield vicinal tricarbonyl amides. organic-chemistry.org This method is advantageous due to the commercial availability of the oxidant and the relatively mild reaction conditions.

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical transformations. The electrochemical N-formylation of amines using methanol (B129727) as both a reagent and a solvent represents a green approach to formamide (B127407) synthesis. nih.gov This process involves the electrochemical oxidation of methanol to formaldehyde, which then reacts with an amine to form a hemiaminal intermediate that is subsequently oxidized to the corresponding formamide. nih.gov Mechanistic studies have revealed that this transformation can proceed through either the direct oxidation of the hemiaminal or via a methylisocyanide intermediate. nih.gov While this method directly produces formamides, it lays the groundwork for more complex this compound syntheses through electrochemical C-N bond formation.

Further research in electrochemistry has demonstrated the synthesis of various amide derivatives. For example, the electrochemical synthesis of symmetrical sulfamides from anilines and sulfur dioxide has been achieved, highlighting the potential of electrosynthesis in forming diverse amide-containing structures. rsc.org

Contemporary Synthetic Strategies

Modern organic synthesis has seen the development of highly efficient and selective methods for the construction of oxoamides. These contemporary strategies often employ transition metal catalysis, photochemistry, and novel reagent systems to achieve high yields and functional group tolerance under mild conditions.

The reaction of acyl chlorides with amines, known as aminolysis, is a fundamental and widely used method for amide bond formation. This approach is readily applicable to the synthesis of oxoamides, particularly α-ketoamides. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. libretexts.org

This method has been successfully employed for the synthesis of α-ketoamides by reacting various acyl chlorides with α-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which are then hydrolyzed to the desired product. nih.gov Another variation involves the treatment of acid chlorides with a carbamoylsilane to afford α-ketoamides. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. nih.govlibretexts.org

| Acyl Chloride | Amine/Nucleophile | Product | Yield (%) | Reference |

| Various Acyl Chlorides | α-Isocyanoacetamides | 2-Acyl-5-aminooxazoles | Good | nih.gov |

| Various Acid Chlorides | Carbamoylsilane | α-Ketoamides | Not specified | nih.gov |

This table presents examples of acyl chloride aminolysis for the synthesis of this compound precursors.

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of amides and their derivatives due to the low cost and low toxicity of copper catalysts. In the context of this compound synthesis, copper-catalyzed oxidative amidation has been extensively explored. These reactions often utilize molecular oxygen or other oxidants to facilitate the formation of the amide bond.

One notable example is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of amines with α-carbonyl aldehydes to produce α-ketoamides. organic-chemistry.orgnih.gov This method is highly practical as it uses air as the oxidant and initiator. organic-chemistry.orgnih.gov Another approach involves the copper-catalyzed oxidative amidation of cinnamic acids or arylacetic acids with secondary amines in an open atmosphere, which also yields α-ketoamides. rsc.org Furthermore, α-diazoketones can be coupled with amines using a copper(I) catalyst and oxygen as the oxidant to synthesize α-ketoamides. researchgate.net

| Starting Material | Amine | Catalyst/Oxidant | Product | Yield (%) | Reference |

| α-Carbonyl Aldehydes | Various Amines | Cu catalyst / Air | α-Ketoamides | Good to Excellent | organic-chemistry.orgnih.gov |

| Cinnamic/Arylacetic Acids | Secondary Amines | Cu(OAc)₂ / Air | α-Ketoamides | Good | rsc.org |

| α-Diazoketones | Various Amines | CuI / O₂ | α-Ketoamides | Moderate to Good | researchgate.net |

This table showcases various copper-catalyzed oxidative amidation reactions for the synthesis of α-ketoamides.

Photochemical methods provide unique pathways for the synthesis and transformation of organic molecules by accessing excited states that are not available through thermal reactions. In the synthesis of this compound derivatives, photochemistry has been utilized for ring-forming reactions. For instance, the photochemical conversion of α-oxoamides can lead to the formation of β-lactam derivatives. nih.gov This photorearrangement offers a route to structurally complex and biologically relevant scaffolds. The reactions of α-oxo amides can proceed via Norrish type II reactions involving zwitterionic intermediates. acs.org

Photooxidative methods, which often involve the use of a photosensitizer and light to generate reactive oxygen species like singlet oxygen, have also been applied to the synthesis of amides. The visible-light-induced photocatalytic conversion of enamines into amides is a notable example. organic-chemistry.org This reaction proceeds through the photosensitized formation of a singlet oxygen intermediate, which then undergoes a [2+2] cycloaddition with the enamine followed by bond cleavage to yield the amide. organic-chemistry.org The reaction of singlet oxygen with enamines can be influenced by the presence of Lewis acids, which can intercept reaction intermediates and lead to the formation of different products, such as pyrrolin-4-ones. nih.govacs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| α-Oxoamides | hv | β-Lactam derivatives | nih.gov |

| Enamines | Visible light, photocatalyst, O₂ | Amides | organic-chemistry.org |

| Enamines | ¹O₂, Lewis acid | Pyrrolin-4-ones | nih.govacs.org |

This table summarizes key photochemical and photooxidative methods related to this compound synthesis and derivatization.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant to the synthesis of this compound derivatives. rsc.orgnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. rsc.orgrsc.org This reaction is typically favored in nonpolar solvents. rsc.org The resulting α-acyloxy carboxamides are closely related to 2-oxoamides and can be considered derivatives thereof.

The Ugi four-component reaction (U-4CR) is a more complex MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. rsc.orgnih.gov This reaction is generally favored in polar protic solvents. nih.gov The Ugi reaction is a powerful tool for generating peptide-like structures and has been employed in the synthesis of sterically hindered peptides. rsc.org Both the Passerini and Ugi reactions offer a high degree of molecular diversity, as a wide variety of each component can be used, making them valuable tools in combinatorial chemistry and drug discovery. rsc.orgmdpi.com

Synthesis of Sterically Hindered Oxoamides

The synthesis of sterically hindered amides, including oxoamides, presents a significant challenge in organic synthesis due to the decreased reactivity of sterically congested starting materials. libretexts.orgairo.co.in While methods specifically for sterically hindered oxoamides are not extensively reported, general strategies for the formation of hindered amide bonds can be considered.

One approach involves the direct coupling of Grignard reagents with isocyanates. libretexts.orgairo.co.in This method has been shown to be effective for the synthesis of a variety of sterically hindered amides and could potentially be adapted for oxoamides. libretexts.org Another strategy is the TiCl₄-mediated condensation of secondary amides with aldehydes and ketones, which has been successful in producing polysubstituted enamides. researchgate.net This method relies on the in situ activation of both the amide and the Lewis acid to overcome the steric hindrance. researchgate.net The synthesis of sterically demanding amino acid-derived cyclic phosphonamides has also been reported, highlighting the ongoing efforts to develop methodologies for complex and hindered amide-containing structures.

Formal Annulation Reactions Involving Oxoamides

Annulation reactions are a class of chemical transformations that involve the formation of a new ring onto an existing molecular framework. These reactions, which include various types of cycloadditions, are fundamental in the synthesis of carbocyclic and heterocyclic systems. nih.gov While specific examples of formal annulation reactions where an this compound is the primary substrate for ring construction are not well-documented, the functional groups present in oxoamides suggest their potential as synthons in such transformations.

For instance, the carbonyl and amide moieties of an this compound could participate in cycloaddition reactions. nih.gov Formal [4+1] annulation reactions are a known strategy for synthesizing five-membered rings. nih.gov Additionally, [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocycles. Given the reactivity of the this compound functional group, it is conceivable that it could be designed to participate as either the two- or three-atom component in such cycloadditions, leading to the formation of novel fused heterocyclic systems. The development of such reactions would provide a direct route to complex this compound-containing polycyclic structures.

Synthesis of Specific this compound Analogues

The synthesis of specific analogues of oxoamides is often driven by the desire to explore their biological activities. One important class of such analogues is 2-oxoamides derived from amino acids.

2-Oxoamides Derived from Amino Acids

A common strategy for the synthesis of 2-oxoamides from amino acids involves the preparation of a 2-hydroxyamide intermediate, followed by oxidation. For example, N-protected amino acids can be coupled with an appropriate amine to form a 2-hydroxyamide. This coupling is often facilitated by standard peptide coupling reagents such as N-ethyl-N′-dimethylaminopropylcarbodiimide (WSCI) in the presence of N-hydroxybenzotriazole (HOBt).

The subsequent oxidation of the secondary alcohol in the 2-hydroxyamide to a ketone yields the desired 2-oxoamide. Various oxidizing agents can be employed for this transformation, including the Dess-Martin periodinane or pyridinium (B92312) dichromate (PDC). This synthetic route has been successfully applied to prepare a variety of lipophilic 2-oxoamides containing sulfonamide analogues of γ-amino acids. In some cases, the synthesis may start from an N-protected amino alcohol, such as Boc-norleucinol, which is first oxidized to an aldehyde before being further elaborated and ultimately oxidized to the 2-oxoamide. These synthetic approaches provide access to a diverse range of 2-oxoamides derived from both natural and non-natural amino acids, which are valuable for structure-activity relationship studies.

Oxalamide Derivatives

The synthesis of oxalamide derivatives can be achieved through several distinct methods. Traditional approaches often involve the reaction of oxalic acid with thionyl chloride to produce oxalyl chloride, which is then treated with amines. nih.gov However, this method is not atom-economic and generates stoichiometric waste. nih.gov

A more sustainable and atom-economic approach is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govrsc.org This reaction is homogeneously catalyzed by a ruthenium pincer complex and produces H₂ as a byproduct. nih.govrsc.org The process involves the initial formation of an α-hydroxy amide intermediate, which then further reacts to form the oxalamide product. rsc.org This methodology is also suitable for the synthesis of mixed oxalamides. rsc.org

Another method involves the direct treatment of oxalyl chloride with various derivatives of aniline (B41778) in the presence of triethylamine. This has been used to synthesize a series of N,N'-bis-substituted oxalamide derivatives.

Unsymmetrical oxalamide derivatives have also been synthesized, for instance, those derived from D-glucosamine. This synthesis starts with methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α- or -β-D-glucopyranoside, which is acylated with oxalyl chloride. The resulting intermediate, an N-acetyl N-(methyl 3,4,6-tri-O-acetyl-2-deoxy-α or β-D-glucopyranosid-2-yl) oxamic acid chloride, then reacts with an amine to yield the unsymmetrical oxamide (B166460).

The following table summarizes the yields of various oxalamides synthesized via the acceptorless dehydrogenative coupling of ethylene glycol and amines. nih.gov

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | N,N'-Dibenzyloxalamide | 95 |

| 2 | 4-Methylbenzylamine | N,N'-Bis(4-methylbenzyl)oxalamide | 96 |

| 3 | 4-Methoxybenzylamine | N,N'-Bis(4-methoxybenzyl)oxalamide | 98 |

| 4 | 4-(Trifluoromethyl)benzylamine | N,N'-Bis(4-(trifluoromethyl)benzyl)oxalamide | 94 |

| 5 | Furfurylamine | N,N'-Bis(furan-2-ylmethyl)oxalamide | 85 |

| 6 | Hexan-1-amine | N,N'-Dihexyloxalamide | 93 |

This compound-Hydrazone Hybrids

A series of this compound-hydrazone hybrids have been synthesized by combining oxamide and hydrazone pharmacophores into a single molecular structure. nih.gov The synthesis commences with the reaction of aniline with ethyl oxalyl chloride to yield an intermediate, ethyl oxo(phenylamino)acetate. nih.gov This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to prepare a hydrazide, 2-hydrazinyl-2-oxo-N-phenyl-acetamide. nih.gov

The final this compound-hydrazone hybrids are synthesized through an acid-catalyzed condensation of the hydrazide with various corresponding aldehydes. nih.gov The general procedure involves stirring a solution of the hydrazide, the aldehyde, and a catalytic amount of hydrochloric acid in ethanol (B145695) at room temperature. nih.gov

The synthetic pathway is summarized below:

Formation of Ethyl oxo(phenylamino)acetate: Aniline and triethylamine in dichloromethane (B109758) are reacted with ethyl oxalyl chloride at 0 °C. nih.gov

Formation of 2-hydrazinyl-2-oxo-N-phenyl-acetamide: The ethyl oxo(phenylamino)acetate is dissolved in ethanol, and hydrazine hydrate is added dropwise. The resulting solution is stirred at room temperature. nih.gov

Formation of Final Hybrid Compounds: The hydrazide is reacted with a corresponding aldehyde in ethanol with a few drops of concentrated HCl. nih.gov

2-Oxoamide Triacylglycerol Analogues

Chiral 2-oxoamide triacylglycerol analogues have been developed as inhibitors of digestive lipases. google.com A general synthetic method for these compounds starts from (R)- or (S)-3-aminopropane-1,2-diol. google.com These analogues are designed to have the 2-oxoamide functionality in place of the scissile ester bond at the sn-1 or sn-3 position, with nonhydrolyzable ether bonds at the other two positions. google.com

Another class, bis-2-oxoamide triacylglycerol analogues, are synthesized starting from 1,3-diaminopropan-2-ol. chemicalbook.comresearchgate.net In these structures, the 2-oxoamide functionality replaces the ester bonds at both the sn-1 and sn-3 positions. chemicalbook.comresearchgate.net The ester bond at the sn-2 position can either be retained or replaced by an ether bond. chemicalbook.comresearchgate.net The synthesis of these compounds involves multiple steps, including the protection of amino groups, acylation or etherification at the sn-2 position, and subsequent formation of the 2-oxoamide moieties. wikipedia.org

Oxanine-Containing Oligodeoxynucleotides

A chemical synthesis procedure for oxanine-containing oligodeoxynucleotides (Oxa-ODNs) has been established to facilitate the study of this DNA lesion. The synthesis begins with the generation of 2'-deoxynucleoside of oxanine (dOxo) from 2'-deoxyguanosine (B1662781) through HNO₂-nitrosation.

The key steps in the synthesis of the phosphoramidite (B1245037) monomer required for oligonucleotide synthesis are:

5'-O-selective tritylation: dOxo is treated to yield 5'-O-(4,4'-dimethoxytrityl)-dOxo (DMT-dOxo) with a maximum yield of 70%.

Phosphoramidation: DMT-dOxo undergoes conventional phosphoramidation to produce the DMT-dOxo-amidite monomer, with a maximum yield of 72.5%.

This amidite monomer is then used in a standard solid-phase DNA synthesizer to incorporate oxanine into desired oligodeoxynucleotide sequences. The coupling yields for the incorporation of the oxanine monomer were reported to be over 93%.

Thioamide Isosteres of Oxoamides

Thioamides are isosteres of oxoamides where the carbonyl oxygen is replaced by a sulfur atom. This substitution alters the chemical properties of the amide bond, leading to increased stability against enzymatic hydrolysis.

Traditional methods for synthesizing thioamides involve the conversion of the corresponding this compound using thionating agents like phosphorus pentasulfide (P₄S₁₀). Another approach involves the preparation of thioacylating fragments with pre-installed thiocarbonyl groups, which are then coupled with amines.

More recent and efficient methods have been developed. One such method is the direct coupling of nitroalkanes and amines with elemental sulfur and a base, which provides an efficient route to thioamides and thiopeptides. The Kindler thioamide synthesis, a three-component condensation of aldehydes, amines, and elemental sulfur, can be enhanced using microwave heating.

A summary of different approaches to thioamide synthesis is presented in the table below.

| Method | Description | Reagents |

| Thionation of Oxoamides | Conversion of a pre-existing amide bond to a thioamide. | P₄S₁₀, Lawesson's reagent |

| Thioacylation | Coupling of an amine with a thioacylating agent. | Thioacylbenzimidazolones, thioacylbenzotriazoles |

| Three-Component Reaction | Condensation of an aldehyde, an amine, and a sulfur source. | Aldehyde, Amine, Elemental Sulfur |

| From Nitroalkanes | Direct coupling of nitroalkanes with amines and sulfur. | Nitroalkane, Amine, Elemental Sulfur, Base |

Industrial Scale Synthesis and Process Design

On an industrial scale, oxamide is produced through several established methods. One common process starts with hydrogen cyanide, which is oxidized to cyanogen (B1215507). The subsequent hydrolysis of cyanogen yields oxamide.

Another significant industrial process involves the reaction between dimethyl oxalate (B1200264) and ammonia. In this process, methanol is produced as a byproduct. A patented method details a process where a starting material melt, primarily composed of an oxalic acid diester, is reacted with an ammonia-containing gas. google.com The process is controlled by maintaining the concentration of the byproduct alcohol in the reaction mixture to produce a wetted solid product, from which the pure oxamide is obtained by evaporation of the alcohol. google.com

More modern and sustainable industrial process designs are being explored. The acceptorless dehydrogenative coupling of ethylene glycol and amines, catalyzed by a ruthenium pincer complex, represents a highly atom-economic and sustainable route to oxalamides. nih.gov This method avoids the use of toxic reagents and the generation of stoichiometric waste, which are significant drawbacks of conventional methods. nih.gov

Chemical Reactivity and Mechanistic Investigations of Oxoamides

Photochemical Transformations

The photochemistry of oxoamides has been explored, revealing pathways to synthetically useful compounds like oxazolidinones and β-lactams. These transformations are often governed by the structure of the oxoamide, the solvent, and the specific reaction conditions.

The photolysis of N-alkyl-α-oxoamides can lead to the formation of oxazolidin-4-ones or β-lactams as the primary products. rsc.org The reaction pathway is influenced by the substituents on the nitrogen atom. For instance, the photochemical behavior of mono-substituted amides can differ from that of disubstituted amides.

The formation of β-lactams is of particular interest due to their presence in a class of antibiotics. youtube.com The reactivity of the β-lactam ring is attributed to a combination of ring strain and reduced resonance stabilization compared to a typical acyclic amide. youtube.com In the context of oxoamides, photochemical activation can induce cyclization to form this strained four-membered ring. The mechanism often involves intramolecular hydrogen abstraction, a common feature of Norrish Type II reactions, leading to a biradical intermediate that can then cyclize.

Oxazolidinone formation also proceeds through a photochemical pathway. Oxazolidinones are a class of synthetic antibacterial agents that inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govmdpi.com Their formation from oxoamides under photolytic conditions provides a synthetic route to these valuable compounds.

The solvent environment and the nature of substituents on the this compound molecule play a crucial role in directing the course of its photoreactions. nih.gov The polarity of the solvent can influence the stability of excited states and intermediates, thereby affecting the product distribution and quantum yields. For example, the photoreduction of benzophenone (B1666685) derivatives, a related class of compounds, shows a significant dependence on the solvent, with the binding energy of a hydrogen-bonded complex between the ketyl radical and a solvent molecule being a critical parameter. nih.gov

Substituents on the aromatic rings or the alkyl chains of the this compound can alter the photophysical and photochemical properties. Electron-donating or electron-withdrawing groups can affect the energy of the excited states and the efficiency of intersystem crossing. mdpi.com For instance, in meso-tetraphenylporphyrin derivatives, electron-withdrawing substituents enhance the facility of reduction in the excited state. mdpi.com Similarly, for oxoamides, the nature of the alkyl or aryl groups can influence the regioselectivity of hydrogen abstraction and the subsequent cyclization pathways, leading to different ratios of oxazolidinone to β-lactam products.

Table 1: Influence of Substituents on Photoreduction Kinetics of Benzophenone Derivatives

| Compound | Rate Coefficient of Primary Photoreduction (k_H1 / 10^6 M^-1 s^-1) | Rate Coefficient of Secondary Photoreduction (k_H2 / 10^8 M^-1 s^-1) |

| Tetra-meta-trifluoromethyl-benzophenone | Data not available | Data not available |

| Di-para-trifluoromethyl-benzophenone | Data not available | Data not available |

| Di-para-methoxy benzophenone | Data not available | Data not available |

| Unsubstituted benzophenone | Data not available | Data not available |

Note: Specific rate coefficients for these benzophenone derivatives were established through laser flash photolysis transient absorption techniques, demonstrating a remarkable dependence on ring substitution. nih.gov

Biradical species are also key intermediates, particularly in the formation of cyclic products. Following photoexcitation of the carbonyl group, intramolecular hydrogen abstraction from a suitable C-H bond leads to a 1,4-biradical. This biradical can then undergo cyclization to form either a four-membered ring (β-lactam) or a five-membered ring (oxazolidinone), or it can undergo other reactions such as fragmentation. The relative rates of these competing pathways determine the final product distribution.

Reactions with Amines and Heterocycle Formation

Oxoamides and their derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles through reactions with amines. These reactions often involve the condensation of the amine with one or both carbonyl groups of the this compound, followed by cyclization.

The reaction of primary or secondary amines with N-aryl-α-oxothioamides, which are derivatives of oxoamides, can lead to the formation of α-oxoamidines. researchgate.net This reaction proceeds with high regioselectivity, with the amine preferentially attacking the thiocarbonyl group over the carbonyl group. researchgate.net

Furthermore, β-oxo anilides can be utilized in the synthesis of new heterocyclic compounds. For example, N-(benzo[d]thiazol-2-yl)-3-oxobutanamide serves as a starting material for the synthesis of pyrimido[2,1-b] acs.orgacs.orgbenzothiazol-2-one upon reaction with DMF-DMA. acgpubs.org This product can then be further reacted with various reagents to generate a range of azoloazine derivatives. acgpubs.org The synthesis of N-heterocycles from amidines, which can be derived from oxoamides, is also a well-established strategy. rsc.org

Vilsmeier Reactions of β-Oxoamide Derivatives

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This reagent, a chloroiminium ion, is an electrophile that can react with electron-rich compounds. organic-chemistry.org β-Oxoamide derivatives have been shown to be suitable substrates for the Vilsmeier reaction, leading to the synthesis of a variety of heterocyclic compounds. researchgate.net

The reaction of β-oxo amides with the Vilsmeier reagent can lead to the formation of four-, five-, and six-membered heterocycles. researchgate.net The specific outcome of the reaction depends on the structure of the β-oxoamide and the reaction conditions. The mechanism involves the reaction of the enol form of the β-oxoamide with the Vilsmeier reagent, followed by intramolecular cyclization and subsequent transformations to yield the final heterocyclic product. This methodology has been applied to the synthesis of pyrazoles, pyridines, and other important heterocyclic systems. nih.gov

Table 2: Heterocyclic Systems Synthesized via Vilsmeier Reaction of β-Oxoamide Derivatives

| Reactant | Heterocyclic Product |

| β-Oxoamide Derivative | Four-membered heterocycle |

| β-Oxoamide Derivative | Five-membered heterocycle (e.g., Pyrazole) |

| β-Oxoamide Derivative | Six-membered heterocycle (e.g., Pyridine) |

Note: The specific structures of the reactants and products depend on the starting β-oxoamide and the reaction conditions employed. researchgate.net

Oxidative Processes and Advanced-Glycation Endproduct Formation

Oxoamides are implicated in the formation of Advanced-Glycation Endproducts (AGEs), which are compounds that can form in the body and are associated with aging and various diseases. acs.orgnih.govnih.gov Specifically, novel α-oxoamide AGEs have been identified within the reaction cascades of N⁶-Carboxymethyl lysine (B10760008) (CML) and N⁶-Carboxyethyl lysine. acs.orgnih.gov

The formation of these α-oxoamide AGEs, namely N⁶-glyoxylyl lysine and N⁶-pyruvoyl lysine, occurs under aerated conditions, suggesting that oxidative processes are crucial. acs.orgnih.gov These compounds are formed from the reaction of the α-dicarbonyl compounds glyoxal (B1671930) and methylglyoxal, respectively, with lysine residues in proteins. The proposed mechanism involves the oxidation of an enaminol intermediate, which is analogous to the Strecker degradation pathway. acs.orgnih.gov The presence of these α-oxoamide AGEs can serve as markers for oxidative stress. acs.orgnih.gov Increased oxidative stress has been shown to enhance the formation of AGEs like CML. nih.gov

Table 3: Novel α-Oxoamide Advanced-Glycation Endproducts

| α-Dicarbonyl Precursor | α-Oxoamide AGE |

| Glyoxal | N⁶-glyoxylyl lysine |

| Methylglyoxal | N⁶-pyruvoyl lysine |

Note: These AGEs are formed under oxidative conditions and are considered markers for oxidative stress. acs.orgnih.gov

Mechanism of Hydrogen-Bonded Network Formation in Oxoamides

The capacity of the this compound functional group (–NH–C(O)–C(O)–NH–) to form robust and predictable hydrogen-bonded networks is a cornerstone of its utility in crystal engineering and the design of supramolecular structures. This ability stems from the presence of both hydrogen bond donors (the N–H groups) and acceptors (the carbonyl C=O groups) in a self-complementary arrangement. researchgate.net The formation of these networks is governed by a combination of molecular conformation, the nature of substituents, and the interplay between intra- and intermolecular interactions.

Research combining X-ray crystallography, spectroscopy, and computational methods has revealed that secondary oxoamides typically adopt a planar, all-trans conformation. researchgate.netresearchgate.net This geometry is stabilized by factors including π-conjugation across the central C–C bond and favorable intramolecular dipolar interactions. researchgate.net This preferred conformation pre-organizes the N–H and C=O groups for efficient intermolecular hydrogen bonding, which is the primary mechanism for network formation.

The principal interaction driving the assembly of oxoamides is the intermolecular N–H···O=C hydrogen bond. researchgate.net These bonds link adjacent molecules, often leading to the formation of one-dimensional tapes or two-dimensional layered structures. The strength and geometry of these interactions have been quantified through experimental and theoretical studies. For instance, in the crystal structure of 2-amino-2-oxoacetic acid (oxamic acid), distinct N–H···O hydrogen bonds, along with O–H···O interactions, are crucial for stabilizing the crystal packing. he.com.br

Computational studies, such as those using Density Functional Theory (DFT) and ab initio methods, have further elucidated the mechanism. researchgate.netresearchgate.net These analyses confirm the electrostatic nature of the hydrogen bonds in oxoamides. researchgate.net The calculations provide insight into the energetics of this compound⋯this compound interactions and reveal the presence of cooperative effects, where the formation of one hydrogen bond influences the strength of adjacent bonds within the network. researchgate.net

In addition to the primary N–H···O bonds, weaker C–H···O interactions can also play a role in directing the three-dimensional architecture. researchgate.net Furthermore, in specific substituted this compound derivatives, intramolecular hydrogen bonding can compete with or complement intermolecular network formation. A notable example is the formation of three-center (or bifurcated) intramolecular hydrogen bonds, where a single amide proton interacts simultaneously with two oxygen atoms. researchgate.net This type of interaction is prevalent in N,N′-bis(2-hydroxyphenyl)oxamide and related structures, influencing their conformational preference both in solution and in the solid state. researchgate.net

The geometric parameters of these hydrogen bonds are critical to understanding the resulting supramolecular structures. X-ray diffraction studies provide precise measurements of bond lengths and angles within these networks.

Table 1: Selected Hydrogen Bond Geometries in this compound-Related Structures

| Compound | Donor (D) | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Reference |

| Nicotinamide-Oxalic Acid Salt | N7–H8 | O5 | - | - | - | - | nih.gov |

| Nicotinamide-Oxalic Acid Salt | N23–H24 | O2 | - | - | - | - | nih.gov |

| 2-amino-2-oxoacetic acid | N1–H2 | O2 | 0.92(4) | 2.05(4) | 2.955(3) | 169(3) | he.com.br |

| 2-amino-2-oxoacetic acid | N1–H3 | O3 | 0.88(4) | 2.06(4) | 2.915(3) | 163(3) | he.com.br |

| 2-amino-2-oxoacetic acid | O1–H1 | O3 | 0.95(5) | 1.68(5) | 2.622(3) | 172(4) | he.com.br |

Note: Data is derived from crystallographic studies. Dashes indicate data not specified in the source.

This detailed understanding of hydrogen bond formation, from the preferred molecular conformation to the specific geometric and energetic parameters of the intermolecular interactions, allows for the rational design of complex, functional materials based on the this compound scaffold.

Catalysis and Stereocontrol in Oxoamide Chemistry

Chiral Lewis Acid Catalysis in Norrish Type II Cyclization

Chiral Lewis acid catalysis has been successfully employed in the Norrish Type II cyclization of α-oxoamides to synthesize oxazolidin-4-ones enantioselectively rsc.orgx-mol.comchinesechemsoc.org. This photochemical process involves C(sp3)–H functionalization of N,N-disubstituted oxo-amides x-mol.comchinesechemsoc.org. A key challenge in controlling the stereochemistry of the Norrish Type II reaction lies in the short lifetime of the excited state and the rapid changes in intermediates, which can lead to significant racemic background reactions x-mol.comchinesechemsoc.org.

In 2023, a novel approach using a chiral Zn(II) complex coordinated with a chiral N,N′-dioxide ligand was reported for the asymmetric Norrish Type II cyclization of α-oxoamides rsc.org. This method achieved remarkable stereocontrol rsc.org. The chiral Lewis acid catalyst is crucial for high stereoselectivity, activating the substrate and facilitating the stereoselective protonation step through precise coordination and hydrogen bonding rsc.org. The reaction proceeds via triplet excimers with hydrogen transfer steps and a cyclization step under visible light conditions x-mol.comchinesechemsoc.org. The enantioselective protonation of the enol intermediate is the critical step determining the stereochemical outcome rsc.orgx-mol.com. This strategy allows for the synthesis of various substituted aryl or heteroaryl α-oxoamides with good to excellent yields and high enantiomeric excess (up to 98% yield, 98% ee) chinesechemsoc.org.

Cooperative Photoredox and Chiral Hydrogen-Bonding Catalysis

The combination of photoredox catalysis and chiral hydrogen-bonding catalysis has emerged as a powerful strategy for achieving asymmetric transformations involving oxoamides and related substrates rsc.orgrsc.orgresearchgate.net. This cooperative approach allows for the generation of reactive intermediates, such as carbanions and enolates, under mild, near-neutral conditions, enabling the conversion of otherwise poorly reactive substrates rsc.org.

Visible-light-driven enantioselective protonation is a frontier in asymmetric catalysis utilizing this cooperative approach rsc.org. For α-oxoamide substrates, visible-light irradiation can induce triplet excitation, triggering a cascade of hydrogen atom transfers that culminate in an enantioselective protonation step, dictating the stereochemical outcome rsc.org. Chiral catalysts, such as chiral phosphoric acids (CPAs) or chiral hydrogen-bonding catalysts, play a vital role in promoting efficient cyclization and ensuring precise enantioselective protonation via hydrogen bonding, which helps to overcome racemic background reactions rsc.org.

Researchers have successfully employed cooperative photoredox and chiral hydrogen-bonding catalysis to achieve the selective formation of C–H, C–C, and C–O bonds, leading to a diverse array of enantioenriched compounds rsc.org. For instance, this strategy has been used for the enantioselective synthesis of α-tertiary azaarenes, involving UV-light-driven HAT photocatalysis and chiral hydrogen-bonding catalysis with (S)-SPINOL-based CPAs rsc.org. This facilitated efficient radical conjugate addition and enantioselective protonation, yielding products with high enantioselectivity (up to 93% ee) and excellent yields (up to 98%) rsc.org. Another example is the visible-light-driven enantioselective reductive protonation of azaarene-substituted ketones, employing a cooperative system with a photosensitizer and a SPINOL-based CPA as the hydrogen-bonding catalyst rsc.org.

Stereochemical Control in Oxoamide Reactions

Achieving stereochemical control in reactions involving oxoamides is a crucial aspect of synthesizing enantioenriched compounds with potential biological activity. The inherent structure of oxoamides, particularly the presence of carbonyl and amide functionalities, allows for various modes of interaction with chiral catalysts and reagents, influencing the stereochemical outcome nih.gov.

As discussed in the previous sections, chiral Lewis acids and cooperative photoredox/chiral hydrogen-bonding catalysis are effective strategies for inducing asymmetry in this compound transformations, such as the Norrish Type II cyclization and enantioselective protonation reactions rsc.orgx-mol.comchinesechemsoc.org. These methods rely on precise interactions between the chiral catalyst and the this compound substrate or its intermediates to control the formation of new stereocenters rsc.orgx-mol.com.

Stereochemical control can also be influenced by the reaction conditions, including the choice of solvent, temperature, and additives researchgate.net. In some photochemical reactions of α-oxoamides, the solid state can influence chemo-, stereo-, and regioselectivity differently compared to reactions in solution researchgate.net. Crystal lattice restraints can preorganize reactant molecules and restrict the motion of intermediates, impacting the stereochemical outcome researchgate.net. Asymmetric induction has been observed in solid-state photolysis of inclusion complexes of N,N-dialkylpyruvamides with chiral hosts like deoxycholic acid or cyclodextrin (B1172386) researchgate.net.

Furthermore, the design of chiral this compound substrates or the use of chiral auxiliaries covalently linked to the this compound can lead to asymmetric induction researchgate.netpublish.csiro.au. The stereogenic center within an this compound inhibitor has been shown to provide stereoselective enhancement of binding interactions with enzymes, highlighting the importance of the molecule's inherent chirality nih.gov.

Computational and Theoretical Studies of Oxoamides

Molecular Docking Simulations for Interaction Analysis

Molecular docking simulations are widely employed to investigate the potential binding modes and interactions of oxoamide compounds with biological targets, particularly enzymes. These simulations aim to predict the preferred orientation (pose) of an this compound molecule when bound to a receptor site and estimate the binding affinity. Studies involving 2-oxoamide inhibitors of Group IVA cytosolic phospholipase A₂ (GIVA cPLA₂) and secreted phospholipase A₂ (sPLA₂) have utilized molecular docking to understand their interactions within the enzyme active site. nih.govacs.orgnih.gov Docking calculations have been performed to better understand the binding mode of 2-oxoamide inhibitors in the GIVA cPLA₂ active site. nih.govacs.org The calculated binding affinity from docking studies has shown good statistical correlation with experimental inhibitory activity for series of this compound inhibitors. nih.govacs.orgnih.gov Molecular docking helps identify key amino acid residues involved in the interaction and provides a basis for rational drug design by suggesting structural modifications that could improve binding affinity and selectivity. nih.govcurtin.edu.auresearchgate.net For instance, docking studies on 2-oxoamide inhibitors of GIIA sPLA₂ have guided the design of new compounds based on existing inhibitor structures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more dynamic and realistic view of this compound interactions with target macromolecules. While docking provides static snapshots, MD simulations capture the time-dependent behavior of the ligand-receptor complex, accounting for flexibility and conformational changes of both the this compound molecule and the binding site. consensus.appfu-berlin.de MD simulations have been applied to study the binding conformation of 2-oxoamide inhibitors to GIVA cPLA₂, revealing persistent interactions and validating the stability of docking complexes. nih.govacs.org Analysis of MD trajectories can reveal dynamic interactions, conformational changes upon binding, and help refine the binding modes suggested by docking calculations. nih.govresearchgate.netconsensus.appresearchgate.net MD simulations can also be used to explore different binding modes and transitions between them. fu-berlin.de Free energy calculations based on MD trajectories, such as those using the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM–PBSA) method, can provide further insight into the energetics of this compound binding. nih.govresearchgate.net These simulations are valuable tools for understanding the stability and dynamics of this compound-protein complexes and guiding the design of inhibitors with improved properties. nih.govacs.orgconsensus.app

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method used to investigate the electronic structure, geometric properties, and reactivity of molecules, including oxoamides and related compounds. DFT is employed to predict optimized molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and calculate molecular electrostatic potentials, which provide insights into a molecule's reactivity and stability. researchgate.netirjweb.combiointerfaceresearch.com DFT studies can help understand the electronic nature and reactivity properties of this compound derivatives. researchgate.net For example, DFT analysis has been used to study the electronic structure and quantum descriptors of organic molecules containing functional groups relevant to oxoamides. irjweb.combiointerfaceresearch.com These calculations can reveal charge distribution, potential sites for electrophilic or nucleophilic attack, and the energy gap between HOMO and LUMO, which relates to chemical hardness and reactivity. irjweb.combiointerfaceresearch.commdpi.com DFT is also utilized in studying reaction mechanisms, providing details about transition states and intermediates, which is discussed further in the next section. mdpi.comrsc.org

Advanced Characterization Techniques in Oxoamide Research

Spectroscopic Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For oxoamides, various spectroscopic techniques are employed to probe their electronic and vibrational states, nuclear environments, and radical characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and in the solid state. It relies on the magnetic properties of atomic nuclei. For oxoamide research, ¹H and ¹³C NMR are fundamental for structural confirmation and for studying dynamic processes.

The structure of this compound derivatives can be confirmed using ¹H and ¹³C NMR. nih.gov A key feature of the amide bond is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance delocalization, which gives it partial double-bond character. azom.com This restriction can make the environments of atoms or groups attached to the nitrogen or carbonyl carbon non-equivalent, leading to distinct signals in the NMR spectrum. azom.com For instance, in N,N'-disubstituted oxoamides, this restricted rotation can give rise to different signals for substituents that might otherwise appear equivalent.

Variable-temperature NMR studies can be employed to investigate the energy barrier of this rotation. At higher temperatures, the rotation around the C-N bond becomes faster on the NMR timescale, causing formerly distinct signals to coalesce into a single, averaged signal. azom.com

Solid-state NMR spectroscopy offers a promising alternative for studying large this compound-containing systems or insoluble derivatives, providing detailed atomic-level information where solution NMR is limited. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives Note: Chemical shifts are highly dependent on the solvent and the specific structure of the derivative.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Amide (N-H ) | 7.5 - 9.0 | Broad signal, position is solvent and concentration dependent. |

| ¹³C | Carbonyl (C =O) | 160 - 175 | Chemical shift is sensitive to substituents and conjugation. |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an essential technique for identifying the functional groups present in a molecule. nih.gov For oxoamides, the FTIR spectrum is characterized by several distinct absorption bands corresponding to the vibrations of the amide group. researchgate.net

The primary vibrational modes of interest for the this compound functional group include:

N-H Stretching: Typically appears as a strong, sometimes broad, band in the region of 3400-3200 cm⁻¹. The position and shape are sensitive to hydrogen bonding.

C=O Stretching (Amide I band): This is one of the most characteristic bands for amides, appearing as a very strong absorption between 1700 cm⁻¹ and 1630 cm⁻¹. Its frequency is influenced by the molecular environment and hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1650 cm⁻¹ and 1550 cm⁻¹.

The presence and positions of these bands provide definitive evidence for the this compound structure. scispace.com Changes in these vibrational frequencies can be used to study interactions, such as hydrogen bonding between this compound molecules or with a solvent. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for the this compound Group

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH | 3400 - 3200 | Strong |

| C=O Stretch (Amide I) | -C=O | 1700 - 1630 | Very Strong |

| N-H Bend (Amide II) | -NH | 1650 - 1550 | Strong |

| C-N Stretch | -C-N- | ~1400 | Medium |

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. wikipedia.orgtechnologynetworks.com This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light. msu.edu

The this compound structure contains two key chromophoric elements: the carbonyl group (C=O) and the non-bonding lone pair electrons on the nitrogen atoms. The expected electronic transitions are:

n → π* (n-to-pi-star) transition: This involves the excitation of an electron from a non-bonding orbital (on the oxygen or nitrogen) to an anti-bonding π* orbital of the carbonyl group. For simple amides, this is a relatively low-energy, weak transition that occurs at wavelengths around 210-230 nm. uobabylon.edu.iq

π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a high-energy, strong transition that typically occurs at shorter wavelengths, often below 200 nm for unconjugated amides. msu.edu

Because the primary absorptions for simple, unconjugated oxoamides occur at the lower end of the UV spectrum, UV/Vis spectroscopy is most informative when the this compound core is part of a larger conjugated system, which shifts the absorption maxima to longer, more easily accessible wavelengths. libretexts.org

Table 3: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

| n → π | Non-bonding → π anti-bonding | 210 - 230 nm | Low (10-100 M⁻¹cm⁻¹) |

| π → π | π bonding → π anti-bonding | < 200 nm | High (>10,000 M⁻¹cm⁻¹) |

Fluorescence spectroscopy detects the emission of light from a molecule after it has absorbed light. While standard this compound is not intrinsically fluorescent, its derivatives can be designed to exhibit fluorescence. This is typically achieved by incorporating a fluorophore into the molecular structure.

The fluorescence properties are highly dependent on the specific chemical structure, the solvent, and the pH. researchgate.net For instance, research on novel amide compounds has shown that specific structural designs can lead to emission in the visible range. mdpi.com The introduction of substituents can significantly alter the photophysical properties, sometimes enhancing the quantum yield by orders of magnitude. researchgate.net

Fluorescence-based techniques can be exceptionally sensitive. For example, fluorescence-detected circular dichroism (FDCD) can be used to study the chiroptical properties of chiral this compound derivatives, offering higher sensitivity than traditional circular dichroism. mdpi.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. srce.hr The core this compound molecule is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

However, EPR becomes a crucial tool in this compound research under specific circumstances:

Metal Complexes: If this compound or its derivatives are used as ligands to bind paramagnetic transition metal ions (e.g., Cu(II), Fe(III)), EPR can provide detailed information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding. h1.co

Reaction Mechanisms: EPR is invaluable for studying reaction mechanisms that involve radical intermediates. Using a technique called "spin trapping," short-lived radicals generated during a reaction involving an this compound can be trapped by a nitrone or nitroso compound to form a more stable radical adduct. nih.gov The resulting EPR spectrum of this adduct can help identify the structure of the transient radical, providing mechanistic insight. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental formulas with high accuracy. nih.gov It is a central tool for confirming the identity of synthesized oxoamides and for elucidating reaction mechanisms. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the unambiguous determination of its molecular formula.

For mechanistic studies, tandem mass spectrometry (MS/MS) is particularly insightful. nih.gov In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented through collision with an inert gas, and the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern serves as a molecular fingerprint that can confirm the structure of the parent ion. rfi.ac.uk By analyzing the fragmentation of reactants, intermediates, and products, MS/MS can be used to piece together reaction pathways and understand complex chemical transformations involving oxoamides. ox.ac.uk

Table 4: Application of Mass Spectrometry in this compound Research

| MS Technique | Information Provided | Application in this compound Research |

| High-Resolution MS (HRMS) | Exact mass and molecular formula. | Confirmation of the elemental composition of a synthesized this compound derivative. |

| Tandem MS (MS/MS) | Structural information via fragmentation patterns. | Structural confirmation and elucidation of reaction mechanisms by identifying intermediates and products. |

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition patterns of this compound compounds and their metal complexes. By subjecting a sample to a controlled temperature program, these methods provide valuable insights into the material's physicochemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. vedantu.comrsc.org This technique is instrumental in determining the thermal stability, decomposition temperatures, and the composition of intermediate and final products of this compound-based materials. rsc.org

The thermal decomposition of this compound (the simplest diamide (B1670390) of oxalic acid) has been investigated using TGA. Studies show that its decomposition is influenced by the heating rate. For instance, one study conducted under an argon atmosphere mixed with dihydrogen at various heating rates (1, 2, and 5 °C·min⁻¹) determined the kinetic parameters of the decomposition process. asianpubs.org

Research on metal complexes of polydithiooxamide, a related sulfur-containing analogue of this compound, reveals how the central metal ion influences thermal stability. TGA studies on Fe(II), Co(II), Ni(II), and Zn(II) complexes of polydithiooxamide under a nitrogen atmosphere have shown distinct multi-step decomposition patterns. The kinetic parameters for each decomposition step can be evaluated using methods like the Coats-Redfern integral method. semanticscholar.org The thermal stability of these complexes is often discussed in terms of the repulsion among electron pairs in the valence shell of the central ion and electronegativity effects. semanticscholar.org

The TGA thermograms of metal complexes often show distinct stages of weight loss. For instance, the decomposition of a Ru(III) complex with sulfamethoxazole (B1682508), which contains an amide group, shows a multi-step degradation, starting with the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures. researchgate.net

Below is a table summarizing representative TGA data for this compound and a related metal complex.

| Compound/Complex | Temperature Range (°C) | Weight Loss (%) | Evolving Species/Interpretation |

| This compound | 30–1000 | - | Thermal decomposition |

| [Ru(smx)(H₂O)₂Cl₂]Cl | 25-795 | ~77.7 | Two-step degradation, loss of water and organic ligand |

This table presents illustrative data based on findings for this compound and related amide-containing complexes to demonstrate the type of information obtained from TGA studies.

Microscopic Analysis

Microscopic analysis techniques are indispensable for visualizing the surface morphology and internal structure of this compound-based materials at the micro- and nanoscale. These methods provide direct evidence of particle size, shape, and aggregation state.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of solid samples. researchgate.net It utilizes a focused beam of electrons to scan the sample surface, and the resulting interactions generate signals that are used to create high-resolution images. researchgate.net For this compound and its complexes, SEM analysis reveals details about their crystal habits, particle size distribution, and surface texture. chemrxiv.org

The morphology of metal complexes can be significantly influenced by the structure of the organic ligand and the coordination environment of the metal ion. For example, SEM studies on copper(II) complexes with pyridine-derived ligands have shown the formation of flake-like structures, with the morphology being dependent on the nature of the substituents on the ligand. chemrxiv.org In the context of this compound research, SEM can be used to observe how different synthesis conditions or the incorporation of different metal ions affect the crystalline structure and surface features of the resulting coordination polymers. semanticscholar.org

The following table provides hypothetical SEM data for this compound complexes to illustrate the typical findings.

| Complex | Magnification | Observed Morphology | Particle Size Range |

| [Cu(this compound-ligand)] | 5,000x | Agglomerated irregular particles | 1-5 µm |

| [Ni(this compound-ligand)] | 10,000x | Well-defined crystalline rods | 500 nm - 2 µm |

| [Zn(this compound-ligand)] | 20,000x | Spherical nanoparticles | 100-300 nm |

This is a representative table illustrating the type of morphological data that can be obtained from SEM analysis of this compound complexes.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. researchgate.net An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM can reveal information about particle size, morphology, and crystallinity of this compound-based nanomaterials. nih.gov

In the study of coordination polymers, TEM is crucial for characterizing the size and shape of nanoparticles and observing any ordered structures or lattice fringes, which indicate crystallinity. researchgate.netnih.gov For instance, TEM analysis of sulfamethoxazole metal complexes has shown the formation of dark spots corresponding to nanoparticles in the size range of 100–200 nanometers. researchgate.net Similar analyses on this compound-based coordination polymers could provide insights into their assembly and the morphology of the resulting nanostructures.

The table below illustrates the kind of data that can be generated from TEM analysis of this compound complexes.

| Complex | Imaging Mode | Observed Features | Average Particle Size |

| [Co(this compound-ligand)] | Bright-field | Aggregated spherical nanoparticles | 80 nm |

| [Fe(this compound-ligand)] | High-Resolution TEM | Crystalline nanorods with visible lattice fringes | 50 nm diameter, 200 nm length |

| [Mn(this compound-ligand)] | Bright-field | Amorphous, irregular particles | 150 nm |

This table is a representative example of the detailed structural information that TEM can provide for this compound-based nanomaterials.

Applications of Oxoamides in Chemical Sciences and Materials

Role as Chemical Intermediates in Organic Synthesis

The oxoamide functional group, characterized by a carbonyl group adjacent to an amide, possesses multiple reactive centers. This makes oxoamides valuable and versatile intermediates for constructing a wide range of organic molecules. They serve as foundational platforms for creating complex molecular architectures through various chemical transformations.

α-Ketoamides are pivotal starting materials in the synthesis of various heterocyclic compounds. Their structure contains multiple electrophilic and nucleophilic sites, which can be selectively targeted to build cyclic structures. For instance, they are essential building blocks for the synthesis of β-lactams and oxazolidinones. The reactivity of the α-ketoamide moiety facilitates cyclization reactions, such as photocyclization, to form these important heterocyclic rings. A variety of reactions, including Michael additions, Pictet-Spengler, and Mannich reactions, can be performed on α-ketoamides to produce a wide array of valuable heterocyclic intermediates and final compounds.

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. α-Ketoamides serve as a fundamental structural scaffold for the design and synthesis of new molecules, particularly in medicinal chemistry. This scaffold is a key feature in many drug candidates and provides a gateway to access a variety of other useful molecular frameworks. For example, the α-ketoamide motif is a well-established pharmacophore used to target enzymes like serine and cysteine proteases. Researchers have used this scaffold to design broad-spectrum inhibitors of viral proteases by synthesizing libraries of peptidomimetic α-ketoamides. Furthermore, the α-ketoamide structure has been unveiled as a novel scaffold for creating hydrogen peroxide-responsive prodrugs, demonstrating its utility in constructing complex, functional molecular systems.

Applications in Materials Science

In the field of materials science, specific types of oxoamides, primarily oxamides (the diamide (B1670390) of oxalic acid) and its N,N'-disubstituted derivatives known as oxanilides, are employed as specialized additives to enhance the properties and performance of polymers and propellant systems.

Oxanilide derivatives function as effective ultraviolet (UV) light stabilizers for a wide range of polymeric materials. These compounds act by absorbing harmful UV radiation and dissipating the energy as heat, which prevents the photochemical degradation of the polymer backbone. This protection helps to prevent discoloration, brittleness, and loss of mechanical strength in plastics exposed to sunlight. Oxanilide UV absorbers are particularly noted for their resistance to discoloration in alkaline environments or in the presence of metal catalyst residues within the polymer. They are incorporated into various plastics, including polyamides, polyvinyl chloride (PVC), polyesters, and polyurethanes. The stabilizer can be added at different stages of production, typically at concentrations ranging from 0.01% to 8% by weight.

Table 1: Applications of Oxanilide Stabilizers in Polymers

| Polymer Type | Application/Function | Reference |

|---|---|---|

| Polyamides | UV Light Stabilization | |

| Polyvinyl Chloride (PVC) | UV Light Stabilization | |

| Polyesters (thermoplastic) | UV Light Stabilization | |

| Polyurethanes | UV Light Stabilization |

Oxamide (B166460) is a well-established high-performance burn rate suppressant, particularly in ammonium (B1175870) perchlorate (B79767) composite propellants (APCP) used in solid rocket motors. Its primary function is to slow down the combustion rate of the propellant in a controlled manner. The addition of oxamide cools the propellant's surface, which in turn decreases its decomposition rate. This allows for the design of low-thrust, long-burn-time motors. By adjusting the mass fraction of oxamide in the propellant formulation, the burn rate can be precisely tailored for specific mission requirements. Research has shown that even small concentrations of oxamide can significantly reduce the propellant's linear burn rate with minimal impact on its specific impulse.

Table 2: Effect of Oxamide Concentration on Propellant Burn Rate

| Oxamide Mass Fraction (%) | Burn Rate at 1 MPa (mm/s) | Burn Rate Reduction (%) |

|---|---|---|

| 0 | 4.0 | 0 |

| 5 | ~3.0 | ~25 |

| 10 | ~2.2 | ~45 |

| 13 | ~1.8 | ~55 |

| 20 | 1.0 | 75 |

Data derived from studies on slow-burn ammonium perchlorate propellants.

Probing Protein and Peptide Dynamics with this compound Analogues

The this compound backbone is a fundamental component of peptides and proteins. Modifications to this structure provide powerful tools for studying the complex dynamics of these biological macromolecules. α-Ketoamides themselves serve as important scaffolds for enzyme inhibitors, and their interactions with protein active sites are studied using molecular dynamics simulations to understand binding events.

A key strategy involves the substitution of the backbone carbonyl oxygen with sulfur, creating a thioamide. This single-atom substitution serves as a minimalistic yet effective probe. Thioamides can function as fluorescent quenchers when placed near a fluorescent amino acid. The efficiency of this quenching is distance-dependent, allowing researchers to monitor conformational changes, such as protein unfolding, by measuring changes in fluorescence. This technique provides detailed insights into the structural fluctuations and folding pathways of proteins and peptides.

Furthermore, peptidomimetic α-ketoamides are designed as inhibitors for viral proteases, such as those from coronaviruses. Molecular dynamics simulations of these α-ketoamide inhibitors bound to the protease active site are used to characterize the stability and nature of the ligand-protein interactions, providing a dynamic picture of the binding process at an atomic level.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-Ketoamide |

| β-Lactam |

| Oxazolidinone |

| Oxamide |

| Oxanilide |

| Ammonium Perchlorate |

| Thioamide |

| Hydrogen Peroxide |

| Polyvinyl Chloride (PVC) |

| Polyester |

| Polyurethane |

| Polyamide |

Challenges and Future Research Perspectives

Overcoming Stereochemical Control Challenges

Controlling stereochemistry during the synthesis of chiral oxoamides remains a significant challenge. Many reactions involved in oxoamide synthesis can lead to racemic mixtures or undesirable diastereomers, necessitating the development of methods for selective stereocontrol. Photochemical processes, such as the Norrish type II reaction, which can provide access to valuable synthetic building blocks like α-oxazolidinones from N,N-disubstituted oxoamides, face challenges in controlling stereochemical outcomes due to the short lifetime of excited states and rapid intermediate changes, often resulting in a strong racemic background reaction. chinesechemsoc.orgchinesechemsoc.org Achieving enantioselective protonation of enol intermediates is crucial for controlling stereochemistry in such photochemical transformations. chinesechemsoc.orgrsc.org The use of chiral Lewis acid catalysts has shown promise in inducing stereocontrol during both the cyclization and protonation steps in Norrish type II cyclization of aryl α-oxoamides. chinesechemsoc.orgchinesechemsoc.org Chiral Zn(II) complexes, for instance, can promote efficient cyclization and ensure precise enantioselective protonation via hydrogen bonding, effectively mitigating racemic background reactions. rsc.org The susceptibility of key anionic intermediates to reversible formation can erode the enantiomeric excess of the desired product in asymmetric synthesis. rsc.org This highlights the need for alternative approaches that offer improved stereocontrol, especially in reactions involving intermediates generated via ground-state ionic pathways. rsc.org

Addressing Substrate Scope and Functional Group Tolerance in Synthesis

Expanding the substrate scope and improving functional group tolerance are critical for the broader applicability of this compound synthesis methods. While some methods, such as acyl chloride aminolysis, offer precise control over stereoelectronic properties and are suitable for pharmaceutical intermediates, they can be limited by the need to handle moisture-sensitive reagents. Copper-catalyzed oxidative methods provide rapid access to 2-oxo-acetamidines but require optimization for different substrate classes.

Recent advancements have focused on developing more versatile synthetic protocols. For example, a novel electrochemical Hofmann-type rearrangement of α-oxoamides to α-oxoisocyanates demonstrates broad substrate scope and excellent functional group tolerance, enabling the synthesis of N-carbamoylacetamides. rsc.org This method is atom- and electron-economical and scalable. rsc.org Another approach, a one-pot tandem cyclization involving β-oxoamides, primary amines, and 3-bromo-1,1,1-trifluoroacetone, has shown broad substrate compatibility and efficient tolerance towards a wide range of functional groups for accessing highly substituted trifluoromethylated pyrroles. researchgate.net Metal-free α-hydroxylation of α-unsubstituted β-oxoesters and β-oxoamides using m-chloroperbenzoic acid also exhibits broad substrate scope and good functional group tolerance. organic-chemistry.orgacs.org

Despite these advances, challenges remain in developing methods that are universally applicable to a wide variety of substrates with diverse functional groups without requiring extensive re-optimization.

Development of Novel Catalytic Systems

The development of novel catalytic systems is crucial for achieving more efficient, selective, and sustainable this compound synthesis. Traditional methods often involve harsh conditions or stoichiometric reagents. google.com The exploration of new catalysts, including metal-free and photocatalytic systems, is a key area of research.

Chiral Lewis acid catalysts have shown promise in controlling stereochemistry in photochemical reactions involving oxoamides. chinesechemsoc.orgchinesechemsoc.orgrsc.org Visible-light photocatalysis is also being explored for new transformations of oxoamides. acs.orgresearchgate.net For instance, a photooxidative reaction of β-oxoamides with amines for the synthesis of pyrrolin-4-ones can occur under external photocatalyst-free conditions using Brønsted acids as catalysts. acs.org In situ generated TEMPO oxoammonium salt has also been shown to mediate a tandem cyclization of β-oxoamides for the synthesis of pyrrolin-4-ones. researchgate.netresearchgate.net

The use of transition metal catalysts, such as copper and palladium, continues to be investigated for various this compound synthesis routes and transformations. researchgate.netacs.org However, the development of more sustainable and cost-effective catalytic systems, including organocatalysts and metal-free approaches, remains a priority. rsc.org

Advancements in Large-Scale Preparation Methods

Developing efficient and scalable methods for the preparation of oxoamides is essential for their industrial production and broader application. While continuous processes exist for the large-scale production of simple oxoamides like oxamide (B166460), these methods may lack the flexibility required for the synthesis of structurally diverse this compound derivatives.

Some synthetic procedures have been successfully scaled up. For example, a metal-free α-hydroxylation protocol for β-oxoesters and β-oxoamides has been performed on a gram scale using a photochemical continuous-flow mode. organic-chemistry.org Certain amidation reactions catalyzed by manganese(I)-pincer complexes have also been demonstrated on a gram scale. mdpi.com However, challenges such as phase separation due to the presence of water can affect yields in large-scale reactions. acs.org

Further research is needed to develop robust and economically viable large-scale synthesis methods that can accommodate a wide range of this compound structures and minimize environmental impact. The development of continuous flow processes and the use of readily available and inexpensive reagents are important aspects of this research direction. organic-chemistry.orgmdpi.com

Exploration of New Reaction Pathways and Transformations